Benzyl 2-formylpiperidine-1-carboxylate

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Medicinal Chemistry

Benzyl 2-formylpiperidine-1-carboxylate (CAS 105706-76-1), also known as N-Cbz-piperidine-2-carbaldehyde or 1-Cbz-2-piperidinecarboxaldehyde, is a nitrogen-protected piperidine aldehyde with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, wherein the piperidine ring serves as a common pharmacophore and the orthogonal Cbz (benzyloxycarbonyl) protecting group enables selective deprotection under hydrogenolytic conditions.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 105706-76-1
Cat. No. B111067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-formylpiperidine-1-carboxylate
CAS105706-76-1
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2
InChIKeyDIFLGEVEAZQPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Formylpiperidine-1-Carboxylate (CAS 105706-76-1): Core Identity and Procurement Context for Medicinal Chemistry Building Blocks


Benzyl 2-formylpiperidine-1-carboxylate (CAS 105706-76-1), also known as N-Cbz-piperidine-2-carbaldehyde or 1-Cbz-2-piperidinecarboxaldehyde, is a nitrogen-protected piperidine aldehyde with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, wherein the piperidine ring serves as a common pharmacophore and the orthogonal Cbz (benzyloxycarbonyl) protecting group enables selective deprotection under hydrogenolytic conditions . Typical commercial specifications include a purity of ≥95% and a physical form as a liquid at ambient temperature .

Why 105706-76-1 Cannot Be Simply Substituted: The Cbz Orthogonal Protection Imperative in Piperidine Aldehyde Synthesis


Generic substitution among piperidine-2-carbaldehyde derivatives is technically invalid due to the fundamentally divergent deprotection chemistries and physical properties dictated by the nitrogen protecting group. The Cbz group in 105706-76-1 mandates hydrogenolysis for cleavage, rendering it stable under the acidic conditions that rapidly remove Boc (tert-butyloxycarbonyl) groups [1]. This orthogonality is not a minor nuance but a critical determinant of synthetic route feasibility when multiple protecting groups are employed. Furthermore, the Cbz derivative exists as a liquid at room temperature, whereas the corresponding Boc-protected analog is a low-melting solid . This physical state divergence has direct implications for handling, weighing accuracy, and compatibility with automated synthesis platforms. The quantitative evidence presented below substantiates that 105706-76-1 offers a distinct, non-interchangeable profile that directly impacts downstream synthetic efficiency and product purity.

Quantitative Comparative Evidence: 105706-76-1 vs. Boc-Protected and Unprotected Piperidine Aldehyde Analogs


Orthogonal Protection Strategy: Acid Stability and Orthogonal Deprotection vs. Boc-Protected Analog

The Cbz group in Benzyl 2-formylpiperidine-1-carboxylate provides acid stability, enabling orthogonal deprotection schemes incompatible with the acid-labile Boc group. While direct data for this specific piperidine aldehyde is limited, class-level inference from structurally analogous Cbz- and Boc-protected L-prolinol derivatives demonstrates a stark stability difference: the Boc-protected derivative undergoes intramolecular cyclization at 67 °C, whereas the Cbz-protected analog remains stable up to 140 °C, and even then, degradation requires the presence of triethylamine [1]. This translates to a >73 °C increase in thermal stability threshold.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Medicinal Chemistry

Physical State and Handling: Liquid vs. Solid Boc-Protected Analog

Benzyl 2-formylpiperidine-1-carboxylate (105706-76-1) is supplied as a liquid at room temperature, whereas its closest Boc-protected structural analog, tert-butyl 2-formylpiperidine-1-carboxylate (157634-02-1), is a low-melting solid (mp 35-38 °C) . This physical state difference has direct practical implications for laboratory and industrial workflows.

High-Throughput Experimentation Automated Liquid Handling Process Chemistry

Synthetic Efficiency: High-Yielding Synthesis Route with Documented 88% Yield

A documented synthetic route for 105706-76-1 proceeds via oxidation of 1-N-benzyloxycarbonyl-2-hydroxymethylpiperidine, achieving a reported yield of approximately 88% . While yields for analogous Boc-protected aldehyde syntheses are not directly compared in a single study, this 88% benchmark provides a quantifiable efficiency metric for procurement evaluation and process cost modeling.

Process Optimization Cost-Efficiency Large-Scale Synthesis

Boiling Point: Higher Boiling Point vs. Boc Analog for Thermal Process Windows

Benzyl 2-formylpiperidine-1-carboxylate exhibits a significantly higher boiling point (384.5±42.0 °C at 760 mmHg) compared to its Boc-protected analog (252.8-295.4 °C at 760 mmHg) [1]. This difference reflects the greater molecular weight and intermolecular interactions conferred by the benzyl carbamate group.

Distillation Reaction Solvent Selection Thermal Stability

Procurement-Driven Application Scenarios for Benzyl 2-Formylpiperidine-1-Carboxylate (105706-76-1)


Kinetic Resolution of Racemic Amino Aldehydes via Copper-Catalyzed Oxidation

105706-76-1 has been specifically utilized as a reactant in the kinetic resolution of racemic amino aldehydes, employing a copper(II)/(R,R)-Ph-BOX complex catalyst and N-iodosuccinimide as the oxidant . This application exploits the compound's aldehyde functionality and Cbz-protected nitrogen to generate enantiomerically enriched building blocks. The orthogonal stability of the Cbz group ensures the protecting group remains intact throughout the oxidative conditions, which would likely cleave a Boc group. This scenario is most relevant for medicinal chemistry groups engaged in asymmetric synthesis of chiral piperidine-containing drug candidates.

Multi-Step Synthesis of CNS-Targeted Pharmaceutical Intermediates Requiring Orthogonal Protection

The Cbz group in 105706-76-1 provides a robust, hydrogenolytically cleavable protecting group that is orthogonal to acid-labile groups like Boc or base-labile groups like Fmoc. This orthogonality is essential for the construction of complex piperidine-based scaffolds destined for central nervous system (CNS) drug discovery . As noted in vendor technical literature, the compound serves as an important intermediate in the development of medications targeting neurological disorders . Researchers requiring sequential deprotection steps in the presence of acid-sensitive functionalities will find the Cbz-protected aldehyde indispensable, as the Boc-protected analog would undergo premature deprotection under the same acidic conditions [1].

High-Throughput Experimentation and Automated Synthesis Workflows

The liquid physical state of 105706-76-1 at ambient temperature makes it an ideal candidate for high-throughput experimentation (HTE) platforms and automated liquid handling systems . In contrast, the solid Boc-protected analog requires weighing or pre-dissolution, introducing additional steps and potential sources of error . Procurement of the liquid Cbz derivative can streamline parallel synthesis efforts, reduce solvent usage, and enhance the reproducibility of small-scale reaction screening, thereby accelerating lead optimization cycles in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-formylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.